Hydrolysis Kinetics: Triisopropoxysilane vs. Trimethoxysilane vs. Triethoxysilane
In a comparative study of alkoxysilane-functionalized fullerenes, the hydrolysis rate of the triisopropoxysilyl derivative was found to be significantly lower than that of the trimethoxysilyl and triethoxysilyl analogs. The study established a clear reactivity order: trimethoxysilyl (fastest) > triethoxysilyl > triisopropoxysilyl (slowest) [1]. This difference is attributed to the increased steric hindrance around the silicon center provided by the bulkier isopropoxy groups, which impedes the nucleophilic attack of water during the hydrolysis step [1].
| Evidence Dimension | Hydrolysis rate constant (relative) |
|---|---|
| Target Compound Data | Slower hydrolysis rate than triethoxy- and trimethoxy- analogs |
| Comparator Or Baseline | Trimethoxysilyl (fastest) and triethoxysilyl (intermediate) derivatives |
| Quantified Difference | Reactivity order: Trimethoxysilyl > Triethoxysilyl > Triisopropoxysilyl |
| Conditions | HCl/H₂O/THF, monitored by ¹H NMR at room temperature [1] |
Why This Matters
The slower hydrolysis rate of methyltris(1-methylethoxy)silane provides extended pot life and greater formulation stability in moisture-sensitive applications, enabling precise control over curing profiles that cannot be achieved with faster-hydrolyzing analogs.
- [1] Bianco, A.; Maggini, M.; Nogarole, M.; Scorrano, G. Hydrolysis Rate of Functionalized Fullerenes Bearing Alkoxysilanes: A Comparative Study. Eur. J. Org. Chem. 2006, 2006 (13), 2934–2941. View Source
